molecular formula C9H13BrO B1381314 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 251980-67-3

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No. B1381314
M. Wt: 217.1 g/mol
InChI Key: WCVVNAQKPNQJBW-UHFFFAOYSA-N
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Description

“2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the CAS Number: 251980-67-3 . It has a molecular weight of 217.11 . The IUPAC name for this compound is 2-bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde . The InChI code for this compound is 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” can be represented by the InChI code 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Complex Organic Compounds

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde serves as a precursor in the synthesis of complex organic molecules. It has been employed in the synthesis of tetrahydro- and hexahydro-dibenzothiophenes through conjugate addition and annulation processes, showcasing its utility in constructing sulfur-containing heterocycles which are relevant in various chemical and pharmaceutical applications (Sun, Wang, & Prins, 2008).

Fluorination Reactions

This compound is also instrumental in fluorination reactions. Research has demonstrated its effectiveness in undergoing fluorination with xenon difluoride, leading to the production of fluorinated cyclohexa-dienone derivatives. These fluorinated compounds have potential applications in medicinal chemistry and materials science (Koudstaal & Olieman, 2010).

Microwave-Assisted Cyclization

Microwave-assisted cyclization under mildly basic conditions has been utilized to transform related bromocyclohexene derivatives into benzo[c]chromen-6-ones and their tetrahydro analogues. This demonstrates the compound's potential for rapid synthesis of chromene derivatives, which are of interest for their biological activities and as building blocks in organic synthesis (Dao, Ho, Lim, & Cho, 2018).

Electrocatalytic Dehalogenation

In the realm of electrochemical reactions, 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde and its derivatives have been subjects of electrocatalytic dehalogenation studies. These studies explore the efficient removal of bromine atoms under electrocatalytic conditions, which is crucial for the synthesis of less halogenated or halogen-free products for environmental and pharmaceutical applications (Nikitin, Gavrilova, & Magdesieva, 2007).

Catalytic Applications in Organic Synthesis

Furthermore, research into catalytic applications has identified the use of derivatives of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde in promoting the synthesis of complex organic frameworks. For example, N-bromo sulfonamide derivatives have been utilized as efficient catalysts for the preparation of octahydroxanthene derivatives, highlighting the compound's versatility in facilitating diverse chemical transformations (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Safety And Hazards

The safety information for “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVVNAQKPNQJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)Br)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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